1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene is an aromatic hydrocarbon compound. It is characterized by the presence of phenyl and xylyl groups attached to an ethyl chain. This compound is known for its stability and reactivity, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene typically involves Friedel-Crafts alkylation reactions. The process begins with the reaction of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This forms 1-phenylethylbenzene. Subsequently, 1-phenylethylbenzene undergoes another Friedel-Crafts alkylation with 3,4-dimethylbenzyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alkanes.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, occur at the aromatic rings. These reactions require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl₂) with iron(III) chloride (FeCl₃), nitric acid (HNO₃) with sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Scientific Research Applications
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylbenzene: Lacks the xylyl group, making it less complex.
4-(1-(3,4-Xylyl)ethyl)benzene: Similar structure but without the phenylethyl group.
1-(1-Phenylethyl)-4-methylbenzene: Contains a methyl group instead of the xylyl group.
Uniqueness
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene is unique due to the presence of both phenylethyl and xylyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
56922-56-6 |
---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,2-dimethyl-4-[1-[4-(1-phenylethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C24H26/c1-17-10-11-24(16-18(17)2)20(4)23-14-12-22(13-15-23)19(3)21-8-6-5-7-9-21/h5-16,19-20H,1-4H3 |
InChI Key |
NTASRDMNIODWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C2=CC=C(C=C2)C(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.